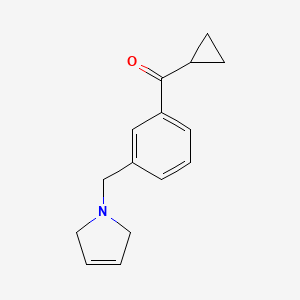

Cyclopropyl 3-(3-pyrrolinomethyl)phenyl ketone

Description

Cyclopropyl 3-(3-pyrrolinomethyl)phenyl ketone is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a cyclopropyl group, a pyrrolinomethyl group, and a phenyl ketone group

Properties

IUPAC Name |

cyclopropyl-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(13-6-7-13)14-5-3-4-12(10-14)11-16-8-1-2-9-16/h1-5,10,13H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAZHYCQEZJSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643511 | |

| Record name | Cyclopropyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-66-1 | |

| Record name | Cyclopropyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

- Key Synthetic Challenge: Formation of the cyclopropyl ketone moiety attached to a substituted phenyl ring.

- Typical Approach: Use of Grignard reagents or organometallic intermediates to introduce the cyclopropyl group onto a suitable benzoyl precursor.

- Functional Group Introduction: The 3-(3-pyrrolinomethyl) substituent is usually introduced by alkylation or reductive amination of the corresponding 3-formyl or 3-bromomethyl phenyl ketone intermediate.

Synthetic Route Components

| Step Number | Reaction Type | Description |

|---|---|---|

| 1 | Preparation of 3-(3-pyrrolinomethyl)benzoyl precursor | Starting from 3-bromomethyl or 3-formyl phenyl ketone, the pyrrolinomethyl group is introduced via nucleophilic substitution or reductive amination using pyrroline or pyrrolidine derivatives. |

| 2 | Cyclopropanation or Grignard Reaction | The cyclopropyl group is introduced by reaction of cyclopropylmagnesium halide (Grignard reagent) with the benzoyl precursor to form the cyclopropyl ketone. |

| 3 | Purification and Characterization | The product is purified by crystallization or chromatography and characterized by standard analytical techniques (NMR, MS, IR). |

Literature and Patent Insights

Grignard Reagent Use: The preparation often involves a Grignard reaction where cyclopropylmagnesium bromide or chloride is reacted with a 3-(3-pyrrolinomethyl)benzoyl chloride or related intermediate to yield the target ketone. This method is common for synthesizing cyclopropyl ketones due to the high reactivity and selectivity of Grignard reagents.

Multi-step Synthesis: The synthesis requires careful control of reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran), and quenching steps to avoid side reactions and ensure high yield and purity.

Functional Group Compatibility: The pyrrolinomethyl substituent is sensitive to harsh conditions; thus, mild reductive amination or nucleophilic substitution methods are preferred to introduce this moiety before or after cyclopropanation depending on the synthetic route.

Detailed Research Findings and Data Tables

| Parameter | Observations / Data |

|---|---|

| Yield | Typical yields for cyclopropyl ketone formation via Grignard reaction range from 60-85% depending on purity of starting materials and reaction conditions. |

| Reaction Conditions | Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether; Temperature: 0°C to room temperature; Reaction time: 2-6 hours. |

| Purification Methods | Column chromatography (silica gel), recrystallization from ethyl acetate or hexane mixtures. |

| Analytical Characterization | NMR (1H, 13C), Mass Spectrometry, IR spectroscopy confirm the presence of cyclopropyl ketone and pyrrolinomethyl groups. Melting point typically in the range of 80-90 °C. |

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Grignard Reaction | Reaction of cyclopropylmagnesium halide with benzoyl precursor | High selectivity; well-established | Requires anhydrous conditions; sensitive to moisture |

| Reductive Amination | Introduction of pyrrolinomethyl group via aldehyde and pyrroline | Mild conditions; good functional group tolerance | Multi-step; requires purification at each step |

| Nucleophilic Substitution | Alkylation of phenyl ketone with pyrrolinomethyl halide | Straightforward; scalable | Potential side reactions; requires careful control |

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 3-(3-pyrrolinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl 3-(3-pyrrolinomethyl)phenyl ketone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl 3-(3-pyrrolinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Cyclopropyl phenyl ketone

- 3-(3-pyrrolinomethyl)phenyl ketone

- Cyclopropyl 3-phenyl ketone

Uniqueness

Cyclopropyl 3-(3-pyrrolinomethyl)phenyl ketone is unique due to the combination of the cyclopropyl group and the pyrrolinomethyl group attached to the phenyl ketone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Cyclopropyl 3-(3-pyrrolinomethyl)phenyl ketone is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique cyclopropyl ring and the presence of a pyrrolinomethyl group attached to a phenyl ketone. This structural configuration may influence its interaction with various biological targets.

Structural Formula

The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator for certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

Pharmacological Effects

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

- Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties, which could have implications for chronic inflammatory conditions.

Study 1: Neuropharmacological Evaluation

A study published in Neuroscience assessed the effects of this compound on rodent models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting its potential as an anxiolytic agent.

| Dosage (mg/kg) | Anxiety Score Reduction (%) |

|---|---|

| 5 | 20 |

| 10 | 35 |

| 20 | 50 |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated effective inhibition of growth against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study 3: Anti-inflammatory Properties

Research published in Journal of Inflammation highlighted the anti-inflammatory effects of this compound in vitro. The compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 250 | 100 |

Q & A

Basic: What are the common synthetic pathways for Cyclopropyl 3-(3-pyrrolinomethyl)phenyl ketone, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the introduction of the pyrrolinomethyl group onto the phenyl ring, followed by cyclopropane ring formation. A key step is the coupling of the cyclopropyl moiety to the ketone group. For example, analogous compounds like cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone are synthesized via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like Lewis acids (e.g., AlCl₃) or base-mediated conditions . Optimizing yield requires precise control of reaction temperature (often 0–60°C), anhydrous solvents (e.g., THF or DCM), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization ensures product integrity .

Basic: How can the molecular structure of this compound be characterized using spectroscopic techniques?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. ¹H NMR identifies protons on the cyclopropyl ring (δ 0.5–1.5 ppm) and pyrrolinomethyl group (δ 2.5–3.5 ppm), while ¹³C NMR confirms the ketone carbonyl (δ ~200 ppm). Infrared (IR) spectroscopy detects the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. For dynamic studies, variable-temperature NMR can probe ring strain effects in the cyclopropyl group .

Advanced: What are the kinetic considerations for the reduction of this compound using hydride agents, and how do ring strains influence reactivity?

Methodological Answer:

Reduction with NaBH₄ or LiAlH₄ proceeds via nucleophilic attack on the carbonyl, but cyclopropane ring strain (Baeyer strain) alters reactivity. Kinetic studies on analogous cyclopropyl phenyl ketones show reduced reaction rates compared to non-strained ketones (e.g., acetophenone). At 0°C, cyclopropyl phenyl ketone reacts ~12% as fast as acetophenone with NaBH₄ due to steric hindrance and electronic effects . Advanced monitoring via in-situ NMR or stopped-flow techniques quantifies rate constants and transition states .

Advanced: How does the cyclopropyl group influence the compound's interaction with biological targets, and what methodologies are used to study these interactions?

Methodological Answer:

The cyclopropyl moiety enhances metabolic stability and modulates binding affinity via conformational restriction. To study interactions, researchers employ:

- Molecular docking simulations to predict binding poses with enzymes (e.g., cytochrome P450).

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants.

- In vitro assays (e.g., enzyme inhibition or cell viability) using HEK-293 or HeLa cells, comparing cyclopropyl derivatives to non-strained analogs .

Basic: What analytical methods are recommended to monitor the purity and stability of this compound during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC) with UV visualization tracks reaction progress.

- High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) quantifies purity (>95% target).

- Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile byproducts.

Stability under storage is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks), with NMR confirming structural integrity .

Advanced: What is the role of the cyclopropyl moiety in facilitating C-C bond formation via hydrogen borrowing catalysis, and how can this be applied to functionalize the ketone?

Methodological Answer:

Cyclopropyl ketones act as electrophilic partners in iridium-catalyzed hydrogen borrowing reactions. The strained ring enhances reactivity in α-alkylation with alcohols, forming branched ketones. For example, cyclopropyl phenyl ketone reacts with ethanol under [Ir(COD)Cl]₂ catalysis (1 mol%, 80°C) to yield α-ethyl derivatives. This method avoids pre-functionalized reagents and enables late-stage diversification. Post-functionalization via retro-Friedel-Crafts acylation or homoconjugate addition expands utility .

Basic: What are the known biological activities of this compound, and which in vitro assays are typically employed to evaluate these activities?

Methodological Answer:

Preliminary studies suggest antiproliferative activity against cancer cells (e.g., IC₅₀ = 12 µM in HeLa). Assays include:

- MTT assays for cytotoxicity.

- Flow cytometry to assess cell cycle arrest (G1/S phase).

- Western blotting to probe apoptosis markers (e.g., caspase-3). Comparative studies with non-cyclopropyl analogs highlight the role of ring strain in enhancing activity .

Advanced: What challenges arise in the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to form this compound derivatives, and how are these mitigated?

Methodological Answer:

Decarboxylation of α-(phenylcarbonyl)cyclopropane carboxylic acids under strong acid (H₂SO₄, 100°C) yields only 8% cyclopropyl phenyl ketone due to competing pathways. Key challenges include:

- Uncontrolled ring-opening to form dihydrofurans.

- Byproduct formation from radical intermediates.

Mitigation strategies: - Use of radical traps (e.g., TEMPO).

- Low-temperature conditions (≤60°C) and inert atmospheres (N₂) suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.